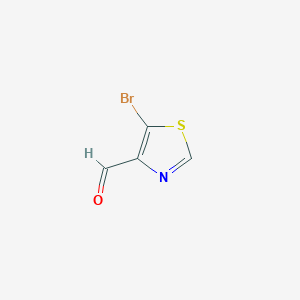
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a cyclobutane derivative, characterized by the presence of an ethyl group and two methyl groups attached to the cyclobutane ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-dimethyl-2-bromo-2-ethylcyclobutane with a suitable nucleophile, followed by hydrolysis to yield the carboxylic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. The cyclobutane ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-dimethylcyclobutane-1-carboxylic acid
- 1-ethylcyclobutane-1-carboxylic acid
- 3,3-dimethylcyclobutane-1-carboxylic acid
Uniqueness
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the combination of its ethyl and dimethyl substituents on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1499902-92-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-4-9(7(10)11)5-8(2,3)6-9/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
PCYKMTQFNPIEES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-](/img/structure/B6227583.png)

